N-(Carboxymethyl)aminosuccinic acid, also known as Carglumic acid, is a synthetic compound primarily used in medical applications. It is an analog of N-acetylglutamate and plays a crucial role in the treatment of hyperammonemia, particularly in patients with a deficiency in N-acetylglutamate synthase. This condition can lead to elevated ammonia levels in the blood, which is toxic and can cause severe neurological issues. Carglumic acid acts by enhancing the urea cycle, facilitating the conversion of ammonia into urea for excretion.
Carglumic acid was approved by the U.S. Food and Drug Administration in March 2010 and is marketed under the brand name Carbaglu. It is derived from glutamic acid, a naturally occurring amino acid that is integral to protein synthesis and various metabolic processes.
Carglumic acid belongs to the class of organic compounds known as carboxylic acids and derivatives. Specifically, it falls under:
The synthesis of N-(Carboxymethyl)aminosuccinic acid can be achieved through various chemical reactions involving glutamic acid or its derivatives. A common method involves:
The synthesis typically requires controlled conditions to ensure proper functionalization without degrading the amino acid backbone. The reaction may involve solvents such as dimethyl sulfoxide or water under acidic or basic conditions, followed by purification steps like crystallization or chromatography to isolate the final product.
The molecular formula for N-(Carboxymethyl)aminosuccinic acid is . Its structural representation includes:
Key structural data includes:
N-(Carboxymethyl)aminosuccinic acid participates in several chemical reactions:
The compound's reactivity is influenced by its functional groups:
Carglumic acid functions primarily by stimulating the activity of N-acetylglutamate synthase, which is essential for initiating the urea cycle. This process helps regulate ammonia levels in the body by converting excess ammonia into urea for safe excretion.
Clinical studies have shown that administration of Carglumic acid significantly lowers plasma ammonia levels in affected patients, demonstrating its efficacy in managing hyperammonemia.
N-(Carboxymethyl)aminosuccinic acid has several scientific uses:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2